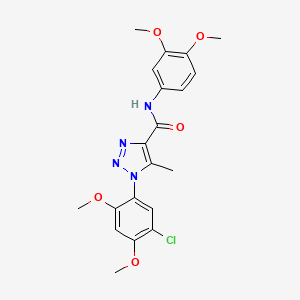
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O5 and its molecular weight is 432.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₄ClN₃O₃
- Molecular Weight : 295.72 g/mol
- Canonical SMILES : CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
This structure features a triazole ring, which is known for its role in various biological activities, particularly in cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to our compound have shown promising results in inhibiting the proliferation of various cancer cell lines:
- IC50 Values : The compound demonstrated significant cytotoxicity against cancer cell lines such as HCT116 (IC50 = 0.43 µM), indicating a potent effect compared to other known anticancer agents like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanisms of Action : The compound induces apoptosis and inhibits cell migration by modulating key signaling pathways. It was found that treatment with this compound decreased the expression of mesenchymal markers while increasing epithelial markers, suggesting a reversal of epithelial-mesenchymal transition (EMT) .
Selectivity and Safety
One critical aspect of any anticancer agent is its selectivity towards cancer cells over normal cells. Studies indicate that this compound selectively targets cancer cells without adversely affecting normal cell lines like FHC and HPDE6-C7 . This selectivity is crucial for minimizing side effects during treatment.
Case Studies
Several case studies have been documented regarding the application of triazole derivatives in cancer treatment:
- Study on HCT116 Cells : A series of triazole derivatives were tested against HCT116 cells, revealing that compounds with similar structures to our target exhibited IC50 values as low as 0.43 µM. These compounds were shown to significantly reduce cell migration and induce apoptosis through the inhibition of NF-kB signaling pathways .
- In Vivo Studies : In animal models, triazole derivatives demonstrated significant tumor growth inhibition without toxicity to normal tissues. This highlights their potential for further development as therapeutic agents .
Table 1: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis, inhibits NF-kB |
| Triazole Derivative 2 | MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| Triazole Derivative 3 | HT-29 | 0.01 | Modulates ROS levels leading to apoptosis |
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O5/c1-11-19(20(26)22-12-6-7-15(27-2)18(8-12)30-5)23-24-25(11)14-9-13(21)16(28-3)10-17(14)29-4/h6-10H,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRLBMXSOLATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














